N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
“N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a molecular formula of C18H18N4O3S.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.43. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Application : Researchers have explored its use in photocatalytic hydrogen evolution, where it can split water into hydrogen and oxygen under visible-light illumination. Specifically, a copolymer derived from this compound, PBDTTS-1SO , demonstrated impressive photocatalytic activities, with a high apparent quantum yield at 500 nm .
- Application : The compound’s derivatives, such as thienylpyridinium–cyclic enolate betaine (TPB) dyes , exhibit unique fluorescent properties. These molecules can serve as fluorescent donor–acceptor systems, potentially useful in bioimaging and sensing applications .
- Application : The compound, specifically TPESB , has been employed as an imaging layer in eco-friendly inkless rewritable paper. This innovation has potential applications in anti-counterfeiting and information security .
- Application : TPESB serves as a dual-channel sensor for Zn^2+ ions. It exhibits high sensitivity, selectivity, and fast response. Such sensors find applications in detecting heavy metals and other analytes .
Photocatalysis and Hydrogen Evolution
Fluorescent Donor–Acceptor Molecules
Eco-Friendly Inkless Rewritable Paper
Colorimetric/Fluorescent Sensors for Metal Ions
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-8-12(5-6-15(16)23)10-19-22-18(24)14-9-13(20-21-14)17-7-4-11(2)26-17/h4-10,23H,3H2,1-2H3,(H,20,21)(H,22,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJNLZFNJRFKTP-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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